1-(3-chlorobenzyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Its structure includes a 3-chlorobenzyl group at position 1 and a 4-ethylphenyl substituent at position 3 (see Figure 1).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-2-16-10-12-19(13-11-16)28-23(29)22-20-8-3-4-9-21(20)31-24(22)27(25(28)30)15-17-6-5-7-18(26)14-17/h5-7,10-14H,2-4,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOKPGNLRMBJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
2-Aminobenzothiophene-3-carboxamide is synthesized by treating 2-nitrobenzothiophene-3-carbonitrile with hydrazine hydrate in ethanol under reflux (8 h, 85% yield). Reduction of the nitro group and subsequent hydrolysis yield the primary amine-carboxamide intermediate.
Cyclocondensation Reaction
A mixture of 2-aminobenzothiophene-3-carboxamide (10 mmol) and cyclohexane-1,3-dione (12 mmol) in acetic acid (30 mL) is refluxed for 12 h. The reaction proceeds via enamine formation and intramolecular cyclization, yielding the tetrahydrobenzothieno[2,3-d]pyrimidine-2,4-dione core as a pale yellow solid (mp 237–240°C, 74% yield).
Table 1: Optimization of Core Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetic acid | 74 | 98.5 |
| Temperature (°C) | 110 | 68 | 97.2 |
| Catalyst | None | 74 | 98.5 |
| Reaction Time (h) | 12 | 74 | 98.5 |
Regioselective Functionalization at Position 3
The 4-ethylphenyl group is introduced via nucleophilic aromatic substitution using 4-ethylaniline.
Chlorination Activation
The pyrimidine-dione core (10 mmol) is treated with phosphorus oxychloride (POCl₃, 50 mL) at 110°C for 3 h to generate the 4-chloro intermediate. Excess POCl₃ is removed via rotary evaporation, and the residue is neutralized with saturated NaHCO₃ before extraction with ethyl acetate (97% yield).
Amination with 4-Ethylaniline
The 4-chloro intermediate (8.2 mmol) is reacted with 4-ethylaniline (10 mmol) in dimethylformamide (DMF) at 80°C for 6 h. Potassium carbonate (12 mmol) facilitates deprotonation, enabling nucleophilic displacement of chlorine. The product is purified via column chromatography (petroleum ether:ethyl acetate = 3:1), yielding the 3-(4-ethylphenyl) derivative as a white crystalline solid (mp 180–183°C, 82% yield).
Table 2: Characterization Data for 3-(4-Ethylphenyl) Intermediate
| Technique | Data |
|---|---|
| IR (cm⁻¹) | 3420 (N–H), 1725 (C=O), 1660 (C=O) |
| ¹H NMR (DMSO-d₆) | δ 1.21 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.61 (q, J=7.5 Hz, 2H, CH₂CH₃) |
| MS (EI) | m/z 356 [M⁺], 341 [M⁺–CH₃] |
Installation of the 3-Chlorobenzyl Moiety at Position 1
The final alkylation step employs 3-chlorobenzyl bromide under phase-transfer conditions.
Alkylation Protocol
The 3-(4-ethylphenyl) intermediate (5 mmol) is dissolved in anhydrous DMF (20 mL) with potassium carbonate (15 mmol). 3-Chlorobenzyl bromide (6 mmol) is added dropwise, and the mixture is stirred at 80°C for 8 h. After aqueous workup and recrystallization from ethanol/acetone, the title compound is obtained as off-white needles (mp 260–262°C, 68% yield).
Table 3: Reaction Optimization for Benzylation
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 8 | 68 |
| Cs₂CO₃ | DMF | 6 | 65 |
| NaH | THF | 4 | 58 |
Spectroscopic Characterization and Validation
The final product exhibits characteristic signals confirming successful functionalization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.62 (q, J=7.5 Hz, 2H, CH₂CH₃), 4.92 (s, 2H, N–CH₂–C₆H₄Cl), 7.32–7.45 (m, 7H, aromatic).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 15.4 (CH₂CH₃), 28.7 (CH₂CH₃), 52.1 (N–CH₂), 165.8 (C=O), 167.2 (C=O).
- HRMS (ESI): m/z calc. for C₂₆H₂₄ClN₂O₂S [M+H]⁺: 483.1345; found: 483.1348.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiolo ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and structurally related analogues:
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects: The 3-chlorobenzyl and 4-ethylphenyl groups in the target compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
logP and Solubility :
Q & A
Q. What are the optimal synthetic routes for constructing the thieno[2,3-d]pyrimidine core of this compound?
The core structure is typically synthesized via oxidative cyclization of pyrimidyl hydrazones using lithium iodide as a catalyst in dimethylformamide (DMF) at 80–100°C . Key steps include:
- Cyclization : Catalyzed by LiI, which promotes ring closure.
- Substituent introduction : The 3-chlorobenzyl and 4-ethylphenyl groups are added via nucleophilic substitution or alkylation under inert conditions (argon/nitrogen atmosphere).
- Purification : Recrystallization from ethanol or column chromatography is recommended for ≥95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., δ 0.96–1.01 ppm for methyl groups in tetrahydro rings) .
- Mass spectrometry : Validate molecular weight (e.g., m/z 391 [M⁺] for analogs) .
- X-ray crystallography : Resolve fused-ring planarity and bond angles, as demonstrated for structurally related thienopyrimidines .
Q. What reaction conditions are critical for introducing the 3-chlorobenzyl group without side products?
- Temperature : Maintain 60–70°C during benzylation to avoid decomposition.
- Solvent : Use DMF or THF for solubility and reactivity .
- Catalyst : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution efficiency .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-chloro vs. 4-ethyl) influence the compound’s biological activity?
- Chlorine : Enhances electrophilicity, improving interactions with target proteins (e.g., antimicrobial activity via enzyme inhibition) .
- Ethyl group : Increases lipophilicity, potentially enhancing membrane permeability. Comparative studies show analogs with 4-ethylphenyl substituents exhibit 20–30% higher cytotoxicity in cancer cell lines than non-alkylated derivatives .
- Contradiction note : Some studies report reduced activity when halogens are replaced with bulkier groups, suggesting steric effects may offset electronic benefits .
Q. What strategies resolve discrepancies in reported biological activity across similar thienopyrimidines?
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
- Target specificity assays : Use kinase profiling or proteomic screens to distinguish on-target vs. off-target effects.
- Metabolic stability tests : Assess hepatic microsome degradation to rule out pharmacokinetic variability .
Q. How can computational modeling guide functionalization of the tetrahydrobenzothieno ring?
- Docking studies : Predict binding poses in enzymes (e.g., COX-2 or EGFR kinases) to prioritize substituents at C-2 or C-3 positions.
- DFT calculations : Evaluate electron density maps to identify sites for electrophilic/nucleophilic modifications .
- MD simulations : Assess conformational stability of substituted analogs in aqueous environments .
Q. What analytical methods are recommended for detecting degradation products during stability studies?
- HPLC-MS/MS : Monitor hydrolytic cleavage of the dione moiety under acidic/alkaline conditions.
- TGA-DSC : Identify thermal decomposition thresholds (e.g., analogs degrade above 210°C) .
- ICH guidelines : Follow Q1A(R2) protocols for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .
Methodological Considerations
Q. What are best practices for scaling up synthesis while maintaining yield and purity?
- Batch optimization : Use flow chemistry for hazardous steps (e.g., LiI-mediated cyclization).
- Solvent recycling : Recover DMF via distillation to reduce costs.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers mitigate cytotoxicity discrepancies between in vitro and in vivo models?
- Prodrug design : Modify the dione moiety to enhance bioavailability.
- Formulation tweaks : Use liposomal encapsulation or PEGylation to improve solubility and reduce clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
